![molecular formula C32H44O2 B12538108 2,2'-(But-1-ene-4,4-diyl)bis[4-methyl-6-(1-methylcyclohexyl)phenol] CAS No. 736975-70-5](/img/structure/B12538108.png)
2,2'-(But-1-ene-4,4-diyl)bis[4-methyl-6-(1-methylcyclohexyl)phenol]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(But-1-ene-4,4-diyl)bis[4-methyl-6-(1-methylcyclohexyl)phenol] is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its bisphenol structure, which includes two phenolic groups connected by a butene bridge. The presence of methyl and cyclohexyl groups further enhances its chemical stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(But-1-ene-4,4-diyl)bis[4-methyl-6-(1-methylcyclohexyl)phenol] typically involves a multi-step process. One common method includes the reaction of 4-methyl-6-(1-methylcyclohexyl)phenol with a butene derivative under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the butene bridge.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and advanced purification techniques to ensure high yield and purity. The process may also include steps such as distillation and crystallization to isolate the desired product.
化学反応の分析
Types of Reactions
2,2’-(But-1-ene-4,4-diyl)bis[4-methyl-6-(1-methylcyclohexyl)phenol] can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methyl and cyclohexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学的研究の応用
2,2’-(But-1-ene-4,4-diyl)bis[4-methyl-6-(1-methylcyclohexyl)phenol] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins due to its stability and reactivity.
作用機序
The mechanism of action of 2,2’-(But-1-ene-4,4-diyl)bis[4-methyl-6-(1-methylcyclohexyl)phenol] involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and influencing cellular pathways.
類似化合物との比較
Similar Compounds
Bisphenol A (BPA): A well-known compound with similar structural features but different functional groups.
Bisphenol S (BPS): Another bisphenol derivative with distinct chemical properties.
Bisphenol F (BPF): Similar in structure but with different substituents on the phenolic rings.
Uniqueness
2,2’-(But-1-ene-4,4-diyl)bis[4-methyl-6-(1-methylcyclohexyl)phenol] stands out due to its unique combination of methyl and cyclohexyl groups, which enhance its chemical stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials.
特性
CAS番号 |
736975-70-5 |
|---|---|
分子式 |
C32H44O2 |
分子量 |
460.7 g/mol |
IUPAC名 |
2-[1-[2-hydroxy-5-methyl-3-(1-methylcyclohexyl)phenyl]but-3-enyl]-4-methyl-6-(1-methylcyclohexyl)phenol |
InChI |
InChI=1S/C32H44O2/c1-6-13-24(25-18-22(2)20-27(29(25)33)31(4)14-9-7-10-15-31)26-19-23(3)21-28(30(26)34)32(5)16-11-8-12-17-32/h6,18-21,24,33-34H,1,7-17H2,2-5H3 |
InChIキー |
QRDLRCDRJPVZNV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C2(CCCCC2)C)O)C(CC=C)C3=C(C(=CC(=C3)C)C4(CCCCC4)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


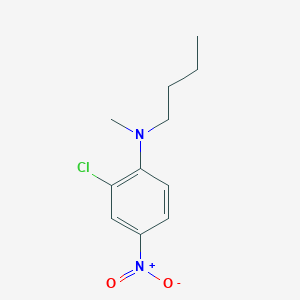
methanone](/img/structure/B12538034.png)
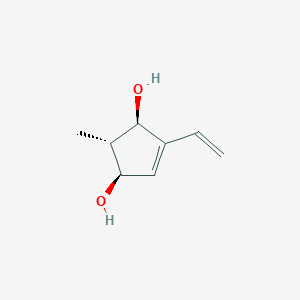
![Benzoic acid, 5-[[[(2S)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester](/img/structure/B12538039.png)
![1,1'-{1,4-Phenylenebis[(ethene-2,1-diyl)-3,1-phenyleneethene-2,1-diyl]}dibenzene](/img/structure/B12538046.png)
![Bis[3-(azidocarbonyl)phenyl] pentanedioate](/img/structure/B12538051.png)
![N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B12538055.png)
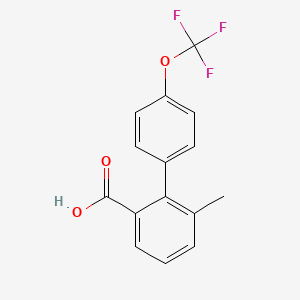

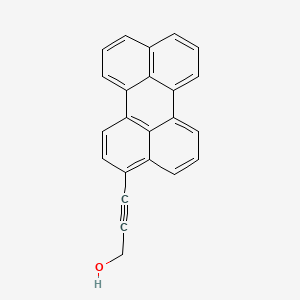
![3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium](/img/structure/B12538077.png)
![4-{3-[(2,2,3,3,3-Pentafluoropropyl)amino]propyl}benzene-1,2-diol](/img/structure/B12538079.png)
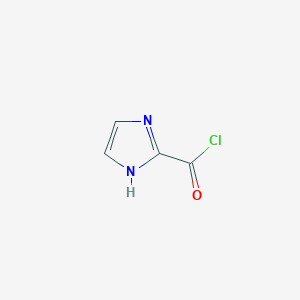
![(1R,2R)-2-[(2,6-Dimethylphenyl)sulfanyl]-1,2-dihydronaphthalen-1-ol](/img/structure/B12538084.png)
